H-Asn(Trt)-OH

Description

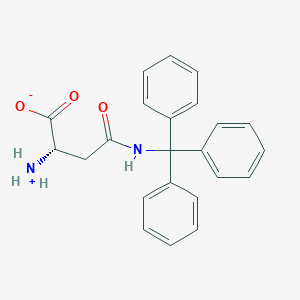

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRPJQYCERAMFI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428598 | |

| Record name | H-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-58-0 | |

| Record name | N-(Triphenylmethyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | H-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Asparagine, N-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Asn(Trt)-OH chemical properties and structure

An In-depth Technical Guide to H-Asn(Trt)-OH: Properties, Structure, and Applications

Abstract

This compound, chemically known as (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid, is a pivotal building block in synthetic peptide chemistry.[1][2][3] The strategic placement of the bulky trityl (Trt) protecting group on the side-chain amide of asparagine offers significant advantages, primarily in preventing common side reactions during peptide synthesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its critical role in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols and visual diagrams are included to support researchers, scientists, and professionals in drug development.

Chemical Properties and Identification

This compound is a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized in the tables below. The trityl group's hydrophobic nature significantly influences its solubility, rendering it poorly soluble in water but readily soluble in polar organic solvents.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid[1][3] |

| CAS Number | 132388-58-0[1] |

| Molecular Formula | C₂₃H₂₂N₂O₃[1][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C--INVALID-LINK--N[3] |

| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C--INVALID-LINK--[NH3+][1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 374.4 g/mol [1][4] |

| Exact Mass | 374.16251 g/mol [1] |

| Melting Point | 201-204°C[1] |

| Boiling Point (Predicted) | 641.2 ± 55.0°C[1] |

| Density (Predicted) | 1.234 ± 0.06 g/cm³[1] |

| Appearance | White to off-white powder[1] |

| Water Solubility | < 0.00005 g/L at 20°C[1] |

| Storage Temperature | Room temperature, inert atmosphere[5] |

Molecular Structure

The structure of this compound consists of an L-asparagine core. The key feature is the triphenylmethyl (trityl) group attached to the nitrogen atom of the side-chain amide. This bulky protecting group provides steric hindrance, which is crucial for preventing undesirable side reactions, such as dehydration to a nitrile, during peptide coupling steps in synthesis.[1][6] The α-amino and α-carboxylic acid groups remain unprotected, allowing for peptide bond formation.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used as a building block in peptide synthesis.[1] While this compound itself can be used, its Nα-Fmoc protected form, Fmoc-Asn(Trt)-OH, is the standard reagent in modern Solid-Phase Peptide Synthesis (SPPS).[6][7]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH

This protocol outlines a single coupling cycle for incorporating an Asn(Trt) residue into a growing peptide chain attached to a solid support resin (e.g., Rink Amide resin).

-

Resin Preparation: The peptide-resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[8]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with a 20-40% solution of piperidine in DMF for approximately 15 minutes.[8] This exposes a free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[8]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, Fmoc-Asn(Trt)-OH (typically 5 equivalents) is pre-activated. A common method involves using a coupling reagent like HBTU (5 equivalents) in the presence of a base such as DIPEA (10 equivalents) in DMF or NMP.[8]

-

This activated amino acid solution is added to the washed resin. The reaction is allowed to proceed for 40 minutes to 2 hours to ensure complete coupling.[8][9]

-

-

Washing: The resin is washed again with DMF and other solvents like Dichloromethane (DCM) and Methanol (MeOH) to remove excess reagents and byproducts.[8]

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

Caption: Standard workflow for one cycle of SPPS.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the trityl group, must be removed.

-

Resin Preparation: The final peptide-resin is washed and dried under vacuum.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is Reagent B: 88% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[10] TFA is the strong acid that cleaves the peptide from the resin and removes the protecting groups. TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.[10]

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin (approx. 10 mL per gram of resin). The mixture is agitated at room temperature for 2-3 hours.[10] The removal of the trityl group is generally complete within this timeframe, although if Asn(Trt) is the N-terminal residue, a longer reaction time may be necessary.[6][11]

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.[10]

-

Final Processing: The precipitated peptide is collected by centrifugation, washed with cold ether to remove scavengers, and dried under vacuum.[10] The crude peptide is then ready for purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]

Caption: Trityl group deprotection under acidic conditions.

Characterization

The purity and identity of the synthesized this compound and the final peptides are confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final peptide.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure.[1]

Safety and Handling

This compound should be handled with standard laboratory precautions. As a fine powder, inhalation should be avoided by using appropriate personal protective equipment (PPE) such as dust masks and gloves.[1] The reagents used in peptide synthesis, particularly TFA, are corrosive and should be handled in a well-ventilated fume hood with appropriate PPE.[1]

References

- 1. smolecule.com [smolecule.com]

- 2. 132388-58-0 | this compound | Next Peptide [nextpeptide.com]

- 3. N-(Triphenylmethyl)-L-asparagine | C23H22N2O3 | CID 7408309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. 132388-58-0|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

The Trityl Protecting Group on Asparagine: A Technical Guide to Enhanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of asparagine (Asn) residues into synthetic peptides presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to the susceptibility of the side-chain amide to undergo undesirable side reactions. These include dehydration to a nitrile and base-catalyzed aspartimide formation, which can lead to impurities that are difficult to separate, ultimately compromising the yield and biological activity of the final peptide. The use of a trityl (Trt) protecting group on the asparagine side chain has emerged as a robust strategy to mitigate these issues. This technical guide provides an in-depth analysis of the function of the trityl protecting group on asparagine, supported by experimental protocols and data, to aid in the synthesis of high-purity peptides.

Core Functions of the Trityl Group on Asparagine

The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group that plays a pivotal role in modern Fmoc-based solid-phase peptide synthesis. Its application to the side-chain amide of asparagine addresses two critical challenges: the prevention of side reactions and improved solubility of the amino acid derivative.

Prevention of Side-Chain Dehydration

During the activation of the carboxylic acid of an incoming Fmoc-Asn-OH, particularly with carbodiimide-based reagents like DCC or DIC, the side-chain amide can be dehydrated to form a β-cyanoalanine residue. This results in a significant impurity with a mass difference of -18 Da from the target peptide. The bulky trityl group on the amide nitrogen of the asparagine side chain provides steric hindrance, effectively shielding it from reacting with the coupling agents and preventing this dehydration.[1][2]

Prevention of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization where the peptide backbone nitrogen attacks the side-chain amide of asparagine, particularly in sequences where asparagine is followed by a sterically unhindered amino acid like glycine (Asn-Gly). This side reaction is promoted by the basic conditions (e.g., piperidine) used for Fmoc deprotection. The resulting succinimide intermediate can then be hydrolyzed to yield a mixture of the native α-aspartyl peptide and the isomeric β-isoaspartyl peptide, often accompanied by racemization. While the trityl group on asparagine can reduce the incidence of aspartimide formation, it is important to note that even in the presence of bulky protecting groups, this side reaction can still occur in susceptible sequences.[3][4]

Enhanced Solubility

A significant practical advantage of using the trityl-protected asparagine derivative, Fmoc-Asn(Trt)-OH, is its enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6][7] Unprotected Fmoc-Asn-OH has notoriously poor solubility in these solvents, which can lead to incomplete coupling reactions, aggregation, and lower yields. The hydrophobicity of the trityl group significantly improves the solubility of the amino acid derivative, ensuring more efficient and reliable coupling.

Data Presentation: Performance of the Trityl Protecting Group

While direct side-by-side quantitative comparisons under identical conditions are sparse in the literature, the following tables summarize the available data and qualitative performance of the trityl protecting group on asparagine.

Table 1: Prevention of Asparagine Side-Chain Dehydration

| Asparagine Derivative | Coupling Reagent | Extent of Nitrile Formation | Recommendation |

| Unprotected Fmoc-Asn-OH | Carbodiimides (DCC, DIC) | High | Not Recommended |

| Unprotected Fmoc-Asn-OH | HBTU, HATU, PyBOP | Moderate | Use with caution |

| Fmoc-Asn(Trt)-OH | Carbodiimides (DCC, DIC) | Low to negligible | Recommended |

| Fmoc-Asn(Trt)-OH | HBTU, HATU, PyBOP | Low to negligible | Recommended |

Data synthesized from qualitative descriptions in the literature.[1]

Table 2: Impact on Aspartimide Formation in an Asp(OtBu)-Cys Motif

| Peptide Motif | Base Treatment | Aspartimide Formation (%) |

| Asp(OtBu)-Cys(Acm) | Prolonged | 27% |

| Asp(OtBu)-Cys(Trt) | Prolonged | 5.5% |

This table illustrates the influence of a bulky side-chain protecting group (Trt on Cys) in reducing aspartimide formation. A similar steric hindrance effect is provided by the Trt group on Asn.[3][4]

Table 3: Solubility of Fmoc-Asparagine Derivatives

| Derivative | Solubility in DMF/NMP | Implication for SPPS |

| Fmoc-Asn-OH | Poorly soluble | Risk of incomplete coupling and aggregation |

| Fmoc-Asn(Trt)-OH | Readily soluble | Efficient and reliable coupling |

Based on qualitative descriptions from multiple sources.[5][6][7]

Mandatory Visualizations

Caption: Chemical structures of unprotected and Trityl-protected Fmoc-Asparagine.

Caption: Prevention of side-chain dehydration by the Trityl group.

Caption: Experimental workflow for incorporating Asn(Trt) in Fmoc-SPPS.

Experimental Protocols

Synthesis of Fmoc-Asn(Trt)-OH

While Fmoc-Asn(Trt)-OH is commercially available, the following protocol outlines a general method for its synthesis.

Materials:

-

H-Asn(Trt)-OH

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution dropwise to the this compound solution with vigorous stirring, while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash chromatography on silica gel.

Coupling of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

This protocol describes a standard coupling procedure using HBTU/DIPEA activation.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asn(Trt)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (beads remain colorless) indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

Cleavage and Deprotection of Peptides Containing Asn(Trt)

This protocol outlines a general procedure for the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

DCM (Dichloromethane)

-

Cleavage Cocktail (e.g., Reagent B: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a fume hood. For peptides containing Trp, Cys, or Met residues, a more complex cocktail with additional scavengers may be necessary.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. Note: If the Asn(Trt) residue is at the N-terminus, a longer cleavage time (up to 6 hours) may be required for complete deprotection.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.

Conclusion

The trityl protecting group is an indispensable tool in the synthesis of asparagine-containing peptides. Its ability to effectively prevent side-chain dehydration and enhance the solubility of the Fmoc-asparagine derivative leads to significantly cleaner crude products, higher yields, and more reliable synthetic outcomes. While it may not completely eliminate the risk of aspartimide formation in highly susceptible sequences, its overall benefits make Fmoc-Asn(Trt)-OH the preferred building block for the incorporation of asparagine in modern Fmoc-based solid-phase peptide synthesis. The detailed protocols provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to leverage the advantages of the trityl protecting group in their peptide synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

The Trityl Group in Asparagine Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into synthetic peptides is a critical, yet often challenging, aspect of solid-phase peptide synthesis (SPPS). The primary obstacle arises from the susceptibility of the asparagine side-chain amide to undergo dehydration to a nitrile during the activation step, particularly when using carbodiimide-based reagents. This side reaction can lead to significant impurities that are difficult to separate from the target peptide, thereby reducing yields and compromising biological activity. The use of a side-chain protecting group is paramount to mitigate this issue, and the trityl (Trt) group has emerged as a cornerstone of modern peptide chemistry for this purpose. This technical guide provides an in-depth analysis of the mechanism of H-Asn(Trt)-OH side-chain protection, supported by experimental data and detailed protocols.

Core Mechanism of Trityl Protection

The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group. Its primary function in peptide synthesis is to shield the reactive side-chain amide of asparagine. Due to its significant steric hindrance, the Trt group is predominantly used for side-chain protection rather than for the α-amino group of the peptide backbone. This steric bulk effectively prevents the amide nitrogen from participating in unwanted side reactions during the iterative cycles of peptide chain elongation.

The Trityl group is particularly well-suited for Fmoc-based SPPS strategies due to its orthogonality. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is removed under basic conditions (typically with piperidine). The Trityl group is stable under these basic conditions and remains intact on the asparagine side chain. It is subsequently cleaved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.

Key Advantages of this compound in Peptide Synthesis

The use of this compound offers several distinct advantages in SPPS:

-

Prevention of Nitrile Formation: The primary benefit is the effective prevention of side-chain dehydration to a nitrile, a common side reaction during the activation of unprotected asparagine.

-

Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH, which facilitates more efficient coupling reactions.[1]

-

Compatibility with Fmoc Chemistry: The acid lability of the Trt group and its stability to the basic conditions used for Fmoc removal make it an ideal orthogonal protecting group for the widely used Fmoc/tBu strategy.

Challenges and Considerations

Despite its advantages, there are some challenges associated with the use of the Trityl group for asparagine protection:

-

Slow Deprotection of N-Terminal Asn(Trt): A well-documented issue is the incomplete and slow removal of the Trt group from an N-terminal asparagine residue during the final TFA cleavage.[2] This is attributed to the proximity of the protonated N-terminal amino group, which electrostatically hinders the acid-catalyzed cleavage. To overcome this, extended cleavage times (e.g., 4 hours or more) or repeated cleavage steps may be necessary.[3]

-

Steric Hindrance: The bulky nature of the Trt group can sometimes lead to slower coupling reactions, requiring optimization of coupling reagents and reaction times.[4]

-

Trityl Cation Scavenging: During acidolytic cleavage, the Trt group is released as a stable trityl cation. This reactive electrophile can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine. Therefore, the inclusion of scavengers in the cleavage cocktail is crucial to trap the trityl cation.

Data Presentation: Comparative Analysis of Asparagine Side-Chain Protecting Groups

The choice of a suitable protecting group for the asparagine side chain is critical for the successful synthesis of a target peptide. The following table summarizes the key features of commonly used protecting groups for asparagine.

| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |

| Trityl (Trt) | The most widely used protecting group for Asn. Effectively prevents side-chain dehydration.[4] Improves the solubility of the Fmoc-Asn-OH derivative. | Steric hindrance can sometimes slow down coupling reactions. Cleavage can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[4] |

| Xanthyl (Xan) | Good solubility of the protected amino acid; prevents nitrile formation. | Susceptible to premature loss with repeated TFA treatments in Boc-SPPS. | Strong acid (e.g., TFA). |

| Monomethoxytrityl (Mmt) | Higher solubility in some cases compared to Trt. More acid-labile than Trt, allowing for selective deprotection on-resin. | Increased acid lability can lead to premature deprotection during synthesis. | Mildly acidic conditions (e.g., 1-5% TFA in DCM). |

| 2,4,6-Trimethoxybenzyl (Tmob) | Cleaved rapidly with TFA (half-life < 1 minute in 95% TFA). | Can generate reactive cations upon cleavage that may modify sensitive residues. | 95% TFA. |

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of N-trityl-L-asparagine.

Materials:

-

L-Asparagine

-

Triphenylmethanol (Trityl alcohol)

-

Acetic anhydride

-

Concentrated Sulfuric acid

-

Acetic acid

-

Palladium on carbon (Pd-C) catalyst

-

Hydrogen gas

Procedure:

-

Protection of the Amide Group: In a suitable reaction vessel, dissolve L-asparagine and triphenylmethanol in acetic acid.

-

Add acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture (e.g., to 50°C) for a specified time (e.g., 1 hour) to facilitate the tritylation of the side-chain amide.

-

Hydrogenation: After the protection step, the intermediate is subjected to catalytic hydrogenation using a Pd-C catalyst and hydrogen gas to remove any potential byproducts and yield this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Fmoc-SPPS Protocol for Incorporation of Asn(Trt)

This protocol outlines the steps for incorporating an Fmoc-Asn(Trt)-OH residue into a peptide chain using manual Fmoc-SPPS.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

- Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the swelled resin.

- Agitate the mixture for 5-10 minutes at room temperature.

- Drain the piperidine solution.

- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Asn(Trt)-OH:

- In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

4. Final Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

- Cleavage Cocktail Preparation: Prepare a cleavage cocktail in a fume hood. A commonly used cocktail for peptides containing Asn(Trt) is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 2-4 hours. For peptides with N-terminal Asn(Trt), extend the cleavage time to 4 hours or longer.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

- Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualization

References

- 1. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-Asn(Trt)-OH: Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Asn(Trt)-OH, a critical building block in modern peptide synthesis. We will explore its chemical properties, its primary application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its use.

Core Properties of this compound

This compound, also known as N-γ-Trityl-L-asparagine, is a derivative of the amino acid asparagine where the side-chain amide nitrogen is protected by a trityl (Trt) group.[1] This protection is crucial for preventing undesirable side reactions during peptide synthesis.[2]

| Property | Value | References |

| CAS Number | 132388-58-0 | [3] |

| Molecular Formula | C23H22N2O3 | [3] |

| Molecular Weight | 374.4 g/mol | [3][4] |

| Appearance | White to off-white powder | [1] |

| Purity (by HPLC) | ≥98% | [5] |

| Melting Point | 201-204°C | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The trityl protecting group on the asparagine side chain offers two key advantages:

-

Prevention of Dehydration: During the activation of the carboxylic acid group for coupling, the unprotected side chain of asparagine can undergo dehydration to form a nitrile, an undesirable side product. The Trt group prevents this reaction.[2]

-

Improved Solubility: The Fmoc-protected form, Fmoc-Asn(Trt)-OH, exhibits enhanced solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Asn-OH.[2]

The general workflow for incorporating this compound (as its Fmoc-protected derivative) into a growing peptide chain on a solid support is illustrated below.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating an Fmoc-protected amino acid.

Experimental Protocols

Below are representative protocols for the use of this compound in the context of Fmoc-SPPS.

Protocol 1: Coupling of Fmoc-Asn(Trt)-OH in SPPS

This protocol outlines the steps for coupling Fmoc-Asn(Trt)-OH to a resin-bound peptide chain that has a free N-terminal amine.

Materials:

-

Fmoc-Asn(Trt)-OH

-

Peptide synthesis resin with a free amino group

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: If the resin-bound peptide is N-terminally Fmoc-protected, treat it with 20% piperidine in DMF for 20 minutes to remove the Fmoc group and expose the free amine.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: Cleavage and Side-Chain Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Trt protecting group from the asparagine side chain.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.[6]

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v).[6] TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.[6]

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[6]

-

-

Peptide Isolation and Drying:

-

Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[6]

Caption: Simplified representation of the acid-catalyzed deprotection of the Trt group from the asparagine side chain.

Conclusion

This compound is an essential amino acid derivative for the reliable synthesis of high-purity peptides. The use of the trityl protecting group on the asparagine side chain effectively prevents common side reactions and improves solubility during synthesis. The protocols provided in this guide offer a framework for the successful incorporation of this compound into SPPS workflows, from coupling to the final deprotection and cleavage. For peptides containing multiple Asn(Trt) residues or with an N-terminal Asn(Trt), optimization of the cleavage time may be necessary to ensure complete deprotection.

References

Physical and chemical characteristics of H-Asn(Trt)-OH

An In-depth Technical Guide to H-Asn(Trt)-OH: Physical and Chemical Characteristics

Introduction

This compound, chemically known as (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid, is a pivotal protected amino acid derivative used extensively in synthetic chemistry.[1][2] It is a derivative of the naturally occurring amino acid L-asparagine where the side-chain amide nitrogen is protected by a trityl (Trt) group. This modification is critical for its application as a building block in solid-phase peptide synthesis (SPPS), offering enhanced solubility in organic solvents and preventing undesirable side reactions during the assembly of peptide chains.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and applications for researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid, a physical characteristic indicative of its purity.[1] The trityl group significantly influences its physical properties, rendering it hydrophobic and stable under standard peptide synthesis conditions.

| Property | Value | Reference |

| CAS Number | 132388-58-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₂₃H₂₂N₂O₃ | [1][2][3] |

| Molecular Weight | ~374.4 g/mol | [1][2][3][4][8] |

| IUPAC Name | (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 201-204°C | [1] |

| Boiling Point | 641.2 ± 55.0°C (Predicted) | [1] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

The bulky and nonpolar trityl group governs the solubility of this compound. It has extremely limited solubility in aqueous solutions but dissolves well in many organic solvents commonly used in peptide synthesis.[1] This enhanced solubility is a key advantage over unprotected asparagine derivatives.[1][9][10][11]

| Solvent | Solubility | Reference |

| Water | < 0.00005 g/L (at 20°C) | [1] |

| Methanol | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Chloroform | Soluble | [1] |

| N-Methylpyrrolidone (NMP) | Limited but sufficient for synthesis | [1] |

| Dimethylformamide (DMF) | Soluble | [10] |

Role in Peptide Synthesis

This compound's primary function is as a protected building block in SPPS.[1] The trityl group on the side-chain amide prevents dehydration to a nitrile derivative during the amino acid activation step, a common side reaction when using carbodiimide reagents.[9][11] The α-amino and α-carboxyl groups remain free to participate in peptide bond formation.[1]

Caption: Workflow of a single coupling cycle in Fmoc-based SPPS.

Experimental Protocols

Synthesis of this compound

The synthesis generally involves the selective protection of the side-chain amide of L-asparagine.

-

Protection: L-asparagine is reacted with trityl chloride in the presence of a suitable base, such as pyridine. The base neutralizes the HCl generated during the reaction, driving the formation of the N-trityl amide bond on the side chain.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization from an appropriate solvent system or via column chromatography.[1]

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[1]

Deprotection of the Trityl Group

The trityl group is acid-labile and is typically removed during the final cleavage step of SPPS, where the peptide is released from the solid support.

-

Reagent Preparation: A cleavage cocktail is prepared, most commonly containing a strong acid like trifluoroacetic acid (TFA). Scavengers such as water, triisopropylsilane (TIS), and/or 1,2-ethanedithiol (EDT) are included to trap the reactive trityl cations released during deprotection, preventing side reactions with sensitive residues like tryptophan or methionine.[12]

-

Cleavage Reaction: The peptide-bound resin is treated with the TFA cocktail. The reaction is typically run for 1-3 hours at room temperature.[13] If the Asn(Trt) residue is at the N-terminus of the peptide, a longer reaction time (up to 2 hours) may be necessary for complete removal.[9][11]

-

Peptide Precipitation: Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, washed, and dried.

-

Purification: The crude peptide is then purified, usually by reverse-phase HPLC.

Caption: Standard workflow for the final cleavage and deprotection step.

Safety and Handling

This compound is generally handled as a fine powder, and appropriate personal protective equipment (PPE), such as gloves and dust masks, should be worn to avoid inhalation and skin contact.[1] The primary hazards are associated with the reagents used alongside it, particularly the strong, corrosive acids like TFA required for deprotection.[1] All deprotection procedures should be performed in a well-ventilated fume hood.

Conclusion

This compound is an indispensable tool for peptide chemists. Its well-defined physical properties, coupled with the chemical stability and enhanced solubility conferred by the trityl protecting group, facilitate the efficient and high-purity synthesis of asparagine-containing peptides. Understanding its characteristics and the protocols for its use and removal is fundamental for its successful application in research and the development of peptide-based therapeutics.

References

- 1. Buy this compound | 132388-58-0 [smolecule.com]

- 2. 132388-58-0 | this compound | Next Peptide [nextpeptide.com]

- 3. peptide.com [peptide.com]

- 4. 132388-58-0 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 5. 132388-58-0 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 6. This compound - CAS:132388-58-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. 132388-58-0|this compound|BLD Pharm [bldpharm.com]

- 8. 132388-58-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. Overview of Custom Peptide Synthesis [peptide2.com]

- 13. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

H-Asn(Trt)-OH in Peptide Synthesis: A Technical Guide to Enhanced Purity and Efficiency

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For the incorporation of asparagine (Asn), the use of its side-chain protected form, N-γ-trityl-L-asparagine (H-Asn(Trt)-OH), particularly as its Nα-Fmoc derivative (Fmoc-Asn(Trt)-OH), offers significant advantages over the use of unprotected asparagine. This technical guide delves into the core benefits of utilizing this compound, providing a comprehensive overview of its application, supported by experimental considerations and data.

The primary challenge during the incorporation of asparagine in peptide synthesis is the propensity of its side-chain amide to undergo undesirable side reactions. The trityl (Trt) protecting group on the side-chain amide of asparagine effectively mitigates these issues, leading to a more controlled and efficient synthesis.

Core Advantages of this compound in Peptide Synthesis

The utilization of this compound offers several key advantages that address common challenges encountered during solid-phase peptide synthesis:

-

Prevention of Dehydration and Subsequent Side Reactions : During the activation of the carboxylic acid of asparagine for coupling, particularly with carbodiimide reagents, the unprotected side-chain amide can undergo dehydration to form a nitrile. This irreversible side reaction leads to the incorporation of a modified amino acid into the peptide sequence, resulting in a significant impurity that is often difficult to separate from the desired product. The bulky trityl group on the side-chain amide of this compound sterically hinders this dehydration, ensuring the integrity of the asparagine residue throughout the synthesis. This leads to cleaner reaction profiles and a higher purity of the final peptide.[1][2]

-

Improved Solubility : Unprotected Fmoc-Asn-OH exhibits poor solubility in commonly used SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][3] This low solubility can lead to incomplete dissolution and inefficient coupling reactions, resulting in lower yields and deletion sequences. In contrast, Fmoc-Asn(Trt)-OH demonstrates significantly improved solubility in these organic solvents, comparable to other Fmoc-protected amino acids.[2][3] This enhanced solubility ensures homogeneous reaction conditions, facilitating more efficient and complete coupling steps.[1]

-

Facilitation of Fragment Condensation : The trityl group's acid lability allows for the cleavage of fully protected peptide fragments from the resin using 95% Trifluoroacetic Acid (TFA).[4] This is particularly advantageous in fragment condensation strategies, where protected peptide segments are synthesized and then ligated to form a larger peptide.

While the advantages are significant, it is crucial to be aware of a potential challenge associated with the use of the trityl group:

-

Incomplete Deprotection : The removal of the trityl group with TFA can sometimes be incomplete, especially when the Asn(Trt) residue is located at the N-terminus of the peptide or near a reduced peptide bond.[5] This is attributed to the proximity of the protonated N-terminal amino group, which can slow down the cleavage of the trityl group. In such cases, extending the deprotection time is often necessary to ensure complete removal.[1][2] For particularly difficult cases, alternative protecting groups with different lability, such as the methyl-trityl (Mtt) or xanthenyl (Xan) group, may be considered.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of Fmoc-Asn(Trt)-OH in peptide synthesis.

| Parameter | Unprotected Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH | Advantage of Trityl Protection |

| Solubility in DMF/NMP | Low[3] | High[1][2][3] | Improved solubility leads to more efficient coupling reactions. |

| Risk of Dehydration | High (with carbodiimides) | Low[1][2] | Prevents formation of nitrile byproduct, increasing peptide purity. |

| Deprotection Conditions | Not Applicable | 95% TFA, 1-3 hours | Readily cleaved under standard final cleavage conditions. |

| N-terminal Deprotection | Not Applicable | May require extended time[1][2] | A consideration for specific peptide sequences. |

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS incorporating an amino acid like Fmoc-Asn(Trt)-OH.

Detailed Methodologies:

1. Fmoc Deprotection:

-

Reagent: 20% piperidine in DMF.

-

Procedure: The peptide-resin is treated with the deprotection solution for a specified period (typically 5-10 minutes), followed by washing with DMF to remove the cleaved Fmoc group and excess piperidine.[6]

2. Coupling of Fmoc-Asn(Trt)-OH:

-

Reagents: Fmoc-Asn(Trt)-OH, an activation reagent (e.g., diisopropylcarbodiimide (DIC) and Oxyma Pure), and a solvent (e.g., DMF).

-

Procedure: The protected amino acid is pre-activated with the coupling reagents and then added to the deprotected peptide-resin. The reaction is allowed to proceed until completion, followed by thorough washing to remove excess reagents and byproducts.

3. Final Cleavage and Deprotection:

-

Reagent: A cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)) to protect sensitive residues.

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours. The trityl group is removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried.[6]

Logical Decision Pathway for Asparagine Protection

The decision to use a protected asparagine derivative is a critical step in the design of a peptide synthesis strategy. The following diagram outlines a logical pathway for this decision-making process.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Buy this compound | 132388-58-0 [smolecule.com]

- 5. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to H-Asn(Trt)-OH: Discovery, Synthesis, and Application in Peptide Science

Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of the trityl (Trt) protecting group for the side chain of asparagine, leading to the development of H-Asn(Trt)-OH and its Nα-Fmoc protected form, Fmoc-Asn(Trt)-OH, marked a significant advancement in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis and application, and a comparative analysis of its performance. The use of this compound effectively mitigates common side reactions associated with asparagine incorporation into peptide chains, such as dehydration to nitriles and aspartimide formation, thereby enhancing the purity and yield of synthetic peptides. This document serves as a critical resource for researchers and professionals in peptide chemistry and drug development, offering both theoretical insights and practical guidance.

Discovery and Historical Context

The journey to the widespread use of this compound is rooted in the evolution of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield in the early 1960s. The initial SPPS strategies were predominantly based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which required harsh acidic conditions for the final cleavage of the peptide from the resin. The subsequent development of the milder Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy in the 1970s offered a significant advantage by utilizing base-labile Nα-protection and milder acid-labile side-chain protection.

However, the incorporation of asparagine (Asn) residues remained a persistent challenge. The primary issues were:

-

Dehydration of the side-chain amide: During the activation of the carboxyl group for coupling, particularly with carbodiimide reagents, the amide side chain of asparagine could undergo dehydration to form a nitrile. This resulted in a significant and often difficult-to-remove impurity.

-

Aspartimide formation: The unprotected amide side chain could participate in the formation of a cyclic aspartimide intermediate, especially under the basic conditions used for Fmoc group removal. This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, leading to heterogeneity in the final product.

-

Poor solubility: The Nα-Fmoc protected asparagine, Fmoc-Asn-OH, exhibits poor solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which complicates the coupling process and can lead to incomplete reactions.[1][2]

To address these challenges, the use of a protecting group for the side-chain amide of asparagine was explored. The trityl (Trt) group, a bulky and acid-labile protecting group, had been successfully employed for the protection of other amino acid side chains, such as cysteine. In the late 1980s and early 1990s, the application of the trityl group to the asparagine side chain was pioneered. Notably, the work of Barlos and colleagues in 1989 was instrumental in demonstrating the utility of trityl-based chemistry in SPPS.[3] A key publication by Sieber and Riniker in 1991 further detailed the synthesis and application of Fmoc-Asn(Trt)-OH, solidifying its importance in the field. The introduction of the trityl group on the asparagine side chain provided a robust solution to the aforementioned problems, leading to the synthesis of significantly purer peptides.

Physicochemical Properties and Performance Data

The trityl protection of the asparagine side chain imparts several beneficial physicochemical properties to the amino acid derivative, which translate to improved performance in solid-phase peptide synthesis.

Solubility

One of the most significant advantages of Fmoc-Asn(Trt)-OH over its unprotected counterpart is its enhanced solubility in standard SPPS solvents.[1][2] This improved solubility ensures more efficient and complete coupling reactions.

| Compound | Solvent | Solubility | Reference |

| Fmoc-Asn-OH | DMF, NMP | Poorly soluble | [1][2] |

| Fmoc-Asn(Trt)-OH | DMF, NMP | Readily soluble | [1][2] |

| Fmoc-Asn(Trt)-OH | DMSO | ≥ 2.5 mg/mL | [4] |

Table 1: Comparative Solubility of Fmoc-Asn-OH and Fmoc-Asn(Trt)-OH.

Purity and Yield

The use of Fmoc-Asn(Trt)-OH has been shown to result in the synthesis of peptides with higher purity and yield by preventing side reactions. While specific quantitative comparisons are highly sequence-dependent, the qualitative improvements are well-documented.

| Protecting Group Strategy | Key Advantages | Common Side Products | Expected Crude Purity (Qualitative) | Reference |

| Trityl (Trt) | Prevents side-chain dehydration and aspartimide formation. Improves solubility of the Fmoc-amino acid. | Incomplete deprotection at N-terminus (requires extended cleavage time). Tritylation of susceptible residues (e.g., Trp) if scavengers are not used. | Higher | [1] |

| Unprotected | No additional protecting group chemistry required. | Nitrile formation, aspartimide formation (leading to α/β-peptide mixtures). | Lower | [1] |

Table 2: Performance Comparison of Asparagine Protecting Group Strategies in SPPS.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in Fmoc-based solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of Nγ-trityl-L-asparagine (this compound) is typically achieved by reacting L-asparagine with trityl chloride in the presence of a base.

Materials:

-

L-Asparagine

-

Trityl chloride (Trt-Cl)

-

Pyridine (or another suitable base)

-

Solvent (e.g., Dichloromethane - DCM)

-

Reagents for purification (e.g., silica gel for chromatography)

Protocol:

-

Protection of L-Asparagine:

-

Suspend L-asparagine in a suitable solvent such as DCM.

-

Add a base, like pyridine, to the suspension.

-

Slowly add a solution of trityl chloride in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitor by TLC).[5]

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to yield this compound as a white solid.[5][6]

-

-

Characterization:

-

Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[5]

-

Coupling of Fmoc-Asn(Trt)-OH in SPPS

This protocol outlines the standard procedure for incorporating an Fmoc-Asn(Trt)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Fmoc-Asn(Trt)-OH

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF (peptide synthesis grade)

-

DCM (for washing)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Nα-Fmoc group.

-

Drain the solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

-

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.

-

Add the activated Fmoc-Asn(Trt)-OH solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Cleavage and Deprotection of the Trityl Group

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the trityl group from asparagine.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Protocol:

-

Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Treat the dry peptide-resin with the cleavage cocktail for 1-3 hours at room temperature. Note: If the Asn(Trt) residue is at the N-terminus, the cleavage time may need to be extended to ensure complete deprotection.[2]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation and Drying:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in the synthesis and application of this compound.

Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Asn(Trt)-OH

Caption: A single cycle of solid-phase peptide synthesis incorporating Fmoc-Asn(Trt)-OH.

Final Cleavage and Deprotection Workflow

Caption: Workflow for the final cleavage and deprotection of a peptide containing Asn(Trt).

Conclusion

The development and application of this compound and its Fmoc-protected derivative have been pivotal in overcoming significant hurdles in solid-phase peptide synthesis. The trityl group's ability to prevent deleterious side reactions and improve the solubility of the asparagine building block has enabled the routine synthesis of complex, asparagine-containing peptides with high purity and yield. This technical guide has provided a detailed overview of the historical context, performance data, and experimental protocols related to this compound. A thorough understanding and implementation of these principles and methods are essential for researchers and professionals aiming to achieve high-fidelity peptide synthesis for applications ranging from basic research to therapeutic drug development.

References

The Guardian at the Amide: H-Asn(Trt)-OH's Crucial Role in Mitigating Side Reactions in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple incorporation of asparagine (Asn) residues can be a significant source of undesirable side reactions, leading to impurities that are often difficult to remove and can compromise the final peptide's purity, yield, and biological activity. The strategic use of side-chain protecting groups is paramount to overcoming these challenges. This technical guide provides a comprehensive overview of the pivotal role of N-γ-trityl-L-asparagine (H-Asn(Trt)-OH) in preventing these side reactions, supported by an examination of the underlying chemical mechanisms, detailed experimental protocols, and a comparative analysis of its performance.

The Challenge of Asparagine Incorporation: Unmasking the Side Reactions

The primary culprits in asparagine-related side reactions during SPPS are the nucleophilicity of the side-chain amide and its susceptibility to modification under standard synthesis conditions. Two major side reactions plague the incorporation of unprotected asparagine:

-

Aspartimide Formation: This intramolecular cyclization reaction is a persistent issue, particularly in Fmoc-based SPPS. Under the basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone amide nitrogen of the residue C-terminal to the aspartic acid can attack the side-chain carbonyl group, forming a five-membered succinimide ring known as an aspartimide. This intermediate is unstable and can subsequently be cleaved by piperidine or other nucleophiles, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide (an isomer that is often difficult to separate), and piperidide adducts. Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs.

-

Side-Chain Dehydration to Nitrile: During the activation of the carboxylic acid of asparagine for coupling, especially with carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide can undergo dehydration to form a β-cyanoalanine residue. This results in an irreversible modification of the peptide sequence and the introduction of a significant impurity that is challenging to separate from the target peptide.

These side reactions not only reduce the yield of the desired peptide but also introduce a heterogeneous mixture of closely related impurities that can be difficult to characterize and purify, posing significant challenges for therapeutic peptide development.

This compound: A Robust Solution for Preventing Side Reactions

To circumvent these issues, the use of this compound, or more commonly its N-α-Fmoc protected form, Fmoc-Asn(Trt)-OH, has become a standard and highly effective strategy in SPPS. The trityl (Trt) group is a bulky triphenylmethyl protecting group attached to the side-chain amide nitrogen of asparagine.

Mechanism of Protection

The protective action of the trityl group is twofold:

-

Steric Hindrance: The sheer size of the trityl group provides a formidable steric shield around the side-chain amide. This bulkiness physically obstructs the approach of the backbone amide nitrogen, effectively preventing the intramolecular cyclization required for aspartimide formation.

-

Electronic Deactivation: By being attached to the amide nitrogen, the trityl group electronically deactivates the amide carbonyl, making it less susceptible to nucleophilic attack. Furthermore, it prevents the dehydration of the amide to a nitrile during the activation step by protecting the amide nitrogen.

Enhanced Solubility

A significant practical advantage of using Fmoc-Asn(Trt)-OH over the unprotected Fmoc-Asn-OH is its vastly improved solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Unprotected Fmoc-Asn-OH is notoriously poorly soluble, which can lead to incomplete dissolution and inefficient coupling reactions. The bulky, hydrophobic trityl group enhances the solubility of the amino acid derivative, ensuring complete dissolution and facilitating efficient and reliable coupling.

Quantitative Impact on Purity and Yield

While the qualitative benefits of using Trt-protected asparagine are widely acknowledged, direct quantitative comparisons in the literature are often sequence-dependent. However, the consensus among peptide chemists is that the use of Fmoc-Asn(Trt)-OH leads to significantly purer crude peptides and higher overall yields of the desired product, especially in long or complex sequences. The prevention of nitrile formation and the suppression of aspartimide-related byproducts dramatically simplify the purification process, often leading to a substantial increase in the final isolated yield.

| Side Reaction | Without Trt Protection | With Trt Protection (this compound) |

| Side-Chain Dehydration (Nitrile Formation) | Significant, especially with carbodiimide activators. | Effectively prevented. |

| Aspartimide Formation | Prone to occur, sequence-dependent. | Significantly suppressed due to steric hindrance. |

| Solubility of Fmoc-Asn derivative in DMF/NMP | Poor, can lead to incomplete coupling.[1] | Excellent, facilitates efficient coupling.[1] |

| Overall Purity of Crude Peptide | Lower, with multiple hard-to-separate impurities. | Significantly higher.[2] |

Table 1. Comparative Performance of Unprotected vs. Trt-Protected Asparagine in SPPS.

Experimental Protocols

The following are detailed methodologies for the incorporation of Fmoc-Asn(Trt)-OH in Fmoc-based SPPS.

Coupling of Fmoc-Asn(Trt)-OH

This protocol outlines a standard coupling procedure using HBTU/HOBt activation.

Reagents and Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

In a separate reaction vessel, dissolve Fmoc-Asn(Trt)-OH, HBTU, and HOBt in DMF.

-

Add DIPEA to the amino acid solution to begin the pre-activation. Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test (the beads remain colorless) indicates that all primary amines have reacted.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.

Cleavage of the Peptide and Deprotection of the Trityl Group

The final step in SPPS is the cleavage of the peptide from the solid support, which occurs concurrently with the removal of the side-chain protecting groups, including the trityl group from asparagine.

Reagents and Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol at a ratio of 82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be utilized.[3]

-

Cold diethyl ether

Procedure:

-

Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under a high vacuum for at least 1 hour.

-

In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. It is important to note that if the Asn(Trt) residue is at the N-terminus of the peptide, a longer cleavage time may be necessary for complete deprotection.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all the filtrates.

-

Precipitate the crude peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).

-

A white precipitate of the peptide should form. Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

-

Collect the peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

Visualizing the Chemistry: Reaction Pathways and Workflow

To better illustrate the chemical principles and experimental procedures, the following diagrams are provided.

Figure 1. Side reactions of unprotected asparagine versus the protected pathway with this compound.

Figure 2. General experimental workflow for SPPS using Fmoc-Asn(Trt)-OH.

Conclusion

The use of this compound is an indispensable tool in modern solid-phase peptide synthesis for ensuring the high fidelity of peptides containing asparagine. By effectively preventing the deleterious side reactions of aspartimide formation and side-chain dehydration, and by improving the solubility of the protected amino acid derivative, the trityl protecting group plays a critical role in enhancing the purity and overall yield of the final peptide product. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry behind these side reactions and the protective mechanism of this compound is essential for the successful synthesis of complex and therapeutically relevant peptides. The adoption of the protocols outlined in this guide will contribute to more robust and reproducible peptide synthesis outcomes.

References

An In-depth Technical Guide on the Material Safety of H-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive material safety data sheet (MSDS) information for H-Asn(Trt)-OH (N-γ-Trityl-L-asparagine), a key reagent in peptide synthesis. The following sections detail its properties, hazards, and the necessary precautions for safe handling, presented in a format tailored for laboratory and research professionals.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | N-γ-Trityl-L-asparagine |

| Synonym | This compound |

| CAS Number | 132388-58-0[1] |

| Molecular Formula | C23H22N2O3[1] |

| Molecular Weight | 374.4 g/mol [1] |

Section 2: Hazard Identification

While a comprehensive GHS classification for this compound is not consistently available across all suppliers, the primary hazards are associated with its potential for irritation and the effects of its decomposition products. It is crucial to handle this compound with care, employing standard laboratory safety protocols.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: The toxicological properties have not been thoroughly investigated, and ingestion should be avoided.

Section 3: Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow solid |

| Melting Point | 201 - 204 °C (393.8 - 399.2 °F)[3] |

| Solubility | Information not available |

| Stability | Stable under recommended storage conditions.[2] |

Section 4: Handling and Storage

Proper handling and storage are critical to maintaining the integrity and safety of this compound.

-

Handling: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] Ensure adequate ventilation in areas where the compound is handled.[2]

-

Storage: Keep the container tightly closed and dry in a well-ventilated place.[2] For long-term storage, refrigeration is recommended.

Section 5: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken. The following workflow outlines the recommended procedures.

Section 6: Accidental Release Measures

In the case of a spill, a structured approach is necessary to ensure safety and minimize environmental contamination.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

The logical workflow for managing a spill is illustrated below.

Section 7: Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[2]

-

Conditions to Avoid: Information not available.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be formed.[2]

Section 8: Toxicological Information

Detailed toxicological data for this compound is largely unavailable. The hazards of this material have not been thoroughly investigated.[5] Therefore, it should be handled with the assumption that it is potentially hazardous.

| Effect | Data |

| Acute Toxicity | No data available[2] |

| Skin Corrosion/Irritation | No data available[2] |

| Serious Eye Damage/Irritation | No data available[2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6] |

Section 9: Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.[5] It is important to prevent the release of this chemical into the environment.